4-Fluoro-3-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOULGHINSFURSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343156 | |

| Record name | 4-Fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103438-85-3 | |

| Record name | 4-Fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-3-hydroxybenzaldehyde

This compound is a substituted aromatic aldehyde that has emerged as a crucial intermediate and building block in various fields, most notably in pharmaceutical and agrochemical research. Its trifunctional nature—possessing an electrophilic aldehyde, a nucleophilic and acidic phenol, and a metabolically robust carbon-fluorine bond—provides a rich platform for complex molecular design. The strategic placement of the fluorine and hydroxyl groups on the benzaldehyde scaffold imparts unique electronic properties and reactivity, making it an asset for synthetic chemists aiming to fine-tune the biological activity and pharmacokinetic profiles of target molecules.[1][2]

This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this valuable compound.

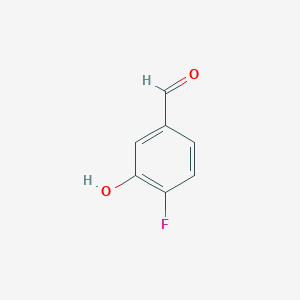

Caption: Structure of this compound.

Core Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application. The properties of this compound are summarized below.

Data Presentation: Key Properties

| Property | Value | Source(s) |

| CAS Number | 103438-85-3 | [3][4] |

| Molecular Formula | C₇H₅FO₂ | [3][4] |

| Molecular Weight | 140.11 g/mol | [3][4] |

| Melting Point | 109-110 °C | [2][3] |

| Boiling Point | 229.6 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Appearance | White to cream or pale brown crystalline powder | [5] |

| LogP | 1.30 | [3] |

| InChIKey | DOULGHINSFURSM-UHFFFAOYSA-N | [3][4] |

| SMILES | O=Cc1ccc(F)c(O)c1 | [3][4] |

Spectroscopic Profile

While raw spectra are instrument-dependent, the structural features of this compound give rise to a predictable spectroscopic signature essential for reaction monitoring and quality control.

-

¹H NMR: The spectrum will feature a characteristic singlet for the aldehyde proton (CHO) at a downfield shift, typically around 9.8 ppm. The aromatic region will display complex splitting patterns for the three protons on the benzene ring, influenced by both fluorine and hydroxyl groups. The proton ortho to the aldehyde will likely appear as a doublet, while the others will show more complex splitting due to F-H coupling. The phenolic proton (OH) will present as a broad singlet, the position of which is concentration and solvent-dependent.

-

IR Spectroscopy: Key diagnostic peaks include a broad absorption band for the O-H stretch of the phenol (around 3100-3500 cm⁻¹), a strong, sharp peak for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and absorptions corresponding to C=C stretching in the aromatic ring (1500-1600 cm⁻¹). A C-F stretching band is expected around 1200-1250 cm⁻¹.[5][6]

-

Mass Spectrometry: The exact mass is 140.027359 Da.[3] High-resolution mass spectrometry should show a molecular ion peak [M]+ at m/z corresponding to this value, confirming the elemental composition.

Synthesis and Reactivity: A Chemist's Perspective

The utility of this compound stems from the distinct reactivity of its functional groups. Understanding its synthesis and subsequent reactions is key to leveraging its potential.

Synthetic Pathways

The synthesis of substituted benzaldehydes often involves formylation of a corresponding phenol or oxidation of a benzyl alcohol. A plausible and efficient route to this compound can be adapted from established methods for its isomers, such as the Reimer-Tiemann reaction. This reaction introduces an aldehyde group onto a phenol ring.

Caption: Reimer-Tiemann formylation pathway.

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

Causality: The Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols. It utilizes chloroform and a strong base to generate dichlorocarbene in situ. This highly electrophilic species is attacked by the electron-rich phenoxide ion, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde upon acidic workup.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 2-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

-

Carbene Generation: Heat the solution to 60-65°C. Add chloroform (1.5 eq) dropwise via the dropping funnel over 1 hour, maintaining vigorous stirring. The reaction is exothermic; control the addition rate to maintain the temperature.

-

Reaction Progression: After the addition is complete, continue stirring at 60-65°C for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify with dilute sulfuric acid or hydrochloric acid until the solution is acidic (pH ~2-3). Steam distill the mixture to remove unreacted chloroform and any volatile byproducts.

-

Purification: Cool the remaining solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a water-methanol mixture or by column chromatography on silica gel.[7]

Core Reactivity and Transformations

The true synthetic power of this compound lies in the selective manipulation of its three functional centers.

1. Reactions at the Aldehyde Group:

The aldehyde is a primary site for carbon-carbon and carbon-heteroatom bond formation.

-

Wittig Reaction: This reaction is a cornerstone of alkene synthesis, converting the aldehyde into a C=C double bond. The choice of the phosphorus ylide determines the structure of the resulting alkene. Non-stabilized ylides typically favor the (Z)-alkene.[8][9] The strong P=O bond formed in the triphenylphosphine oxide byproduct is the thermodynamic driving force for this reaction.[10]

Caption: Mechanism of the Wittig reaction.

-

Reductive Amination: A powerful method for synthesizing amines. The aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the corresponding amine.

-

Condensation Reactions: The aldehyde readily participates in aldol and Knoevenagel condensations with enolates or active methylene compounds, respectively, to build more complex carbon skeletons.[11]

2. Reactions at the Phenolic Hydroxyl Group:

The hydroxyl group is both acidic and nucleophilic, allowing for straightforward derivatization.

-

O-Alkylation (Williamson Ether Synthesis): Deprotonation with a suitable base (e.g., K₂CO₃, NaH) generates a phenoxide, which acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. This is a fundamental transformation for modifying solubility and creating pharmacophores.

-

O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms ester derivatives.

3. Reactions on the Aromatic Ring:

The existing substituents direct the position of any further electrophilic aromatic substitution. The strongly activating, ortho-, para-directing hydroxyl group dominates over the weakly deactivating, ortho-, para-directing fluorine atom. The positions ortho and para to the hydroxyl group (C2 and C6) are the most activated sites for electrophiles.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and modulate lipophilicity.[1] this compound serves as a valuable starting material for molecules where these properties are desired.

-

Scaffold for Bioactive Molecules: It is a key intermediate in the synthesis of various therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[2]

-

Precursor for Targeted Therapies: Its structure is found within precursors for novel anti-inflammatory agents, analgesics, and potential anti-cancer drugs.[1] The ability to easily functionalize the aldehyde and hydroxyl groups allows for its use in combinatorial chemistry and the generation of libraries of related compounds for high-throughput screening.

Caption: Role in a drug discovery workflow.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that require appropriate precautions.

| Hazard Category | GHS Statement(s) | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed.[4] | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[12] |

| Skin Irritation | H315: Causes skin irritation.[4] | Wear protective gloves and clothing.[12] |

| Eye Irritation | H319: Causes serious eye irritation.[4][12] | Wear eye/face protection (safety goggles).[12] |

| Respiratory Irritation | H335: May cause respiratory irritation.[4][12] | Avoid breathing dust. Use only in a well-ventilated area or chemical fume hood.[3][12] |

Storage and Handling Protocol:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[3]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[2][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[3]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[3]

References

-

Chemsrc. (2025). This compound | CAS#:103438-85-3. Available at: [Link]

-

PubChem. (n.d.). This compound | C7H5FO2 | CID 587792. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CAS#:103438-85-3 | Chemsrc [chemsrc.com]

- 4. This compound | C7H5FO2 | CID 587792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-hydroxybenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. ossila.com [ossila.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 4-Fluoro-3-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Fluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an activating hydroxyl group, a deactivating but ortho-, para-directing fluorine atom, and a reactive aldehyde function—makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, representative synthetic strategies, and key applications, with a particular focus on its role as a precursor in the development of novel therapeutics. For researchers and drug development professionals, understanding the characteristics and potential of this reagent is paramount for leveraging its utility in creating next-generation pharmaceutical agents, most notably as an intermediate in the synthesis of transthyretin (TTR) stabilizers like Acoramidis.

Physicochemical Properties & Molecular Structure

The utility of this compound in a laboratory and industrial setting is defined by its fundamental chemical and physical properties.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 103438-85-3[1][2] |

| Molecular Formula | C₇H₅FO₂[1][2][3] |

| SMILES | C1=CC(=C(C=C1C=O)O)F[1] |

| InChIKey | DOULGHINSFURSM-UHFFFAOYSA-N[1] |

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Weight | 140.11 g/mol | [1][2][3] |

| Exact Mass | 140.02735756 Da | [1] |

| Melting Point | 109-110 °C | [2][3] |

| Boiling Point | 229.6 ± 20.0 °C (at 760 mmHg) | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Appearance | White to pale yellow crystalline solid | Inferred from isomers |

| pKa (Phenolic OH) | ~8-9 (Estimated) |

Molecular Structure Analysis

The molecular structure consists of a benzene ring substituted with three key functional groups. The interplay of their electronic effects governs the molecule's reactivity. The aldehyde group (-CHO) is strongly electron-withdrawing through resonance and induction, deactivating the ring towards electrophilic substitution and making the aldehydic carbon an electrophilic site. The hydroxyl group (-OH) is a strong activating group, donating electron density into the ring via resonance. The fluorine atom (-F) is strongly electron-withdrawing via induction but weakly electron-donating via resonance, making it an overall deactivating but ortho-, para-directing group. This complex electronic environment dictates the regioselectivity of further chemical transformations.

Caption: 2D structure of this compound.

Spectroscopic Characterization

Authenticating the structure and purity of this compound relies on standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expect signals in the aromatic region (δ 7.0-8.0 ppm), a singlet for the aldehydic proton (δ ~9.8 ppm), and a broad singlet for the phenolic proton (δ ~5-6 ppm, exchangeable with D₂O). The aromatic signals will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR : The aldehydic carbon will appear downfield (δ ~190 ppm). Aromatic carbons will be observed between δ 110-160 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.

-

-

Mass Spectrometry (MS) : The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ at m/z 140.[1] Common fragmentation would involve the loss of the formyl radical (-CHO) or carbon monoxide (-CO).

-

Infrared (IR) Spectroscopy : Key diagnostic peaks include a broad absorption band for the O-H stretch of the phenol (~3200-3400 cm⁻¹), a sharp, strong absorption for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and a C-F stretching vibration (~1200-1250 cm⁻¹).

Synthesis and Reactivity

Representative Synthetic Strategy: Formylation of 2-Fluorophenol

A common and logical approach to synthesizing this compound is through the regioselective formylation of 2-fluorophenol. The Reimer-Tiemann reaction is a classic method for achieving this ortho-formylation of phenols.

Sources

An In-Depth Technical Guide to 4-Fluoro-3-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural features, namely the electron-withdrawing fluorine atom and the hydrogen-bonding capable hydroxyl group positioned on the benzene ring, impart distinct chemical reactivity and biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, spectral characterization, and its emerging role as a key building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| Molecular Formula | C₇H₅FO₂ | [1] |

| Molecular Weight | 140.11 g/mol | [1] |

| Melting Point | 109-110 °C | [2] |

| Boiling Point (Predicted) | 229.6±20.0 °C at 760 mmHg | [2] |

| Appearance | Off-white to pale yellow crystalline powder | General observation |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General chemical knowledge |

| CAS Number | 103438-85-3 | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, leveraging the principles of electrophilic aromatic substitution and functional group interconversion. A plausible and efficient method involves the formylation of 2-fluorophenol. The selection of the formylation method is critical to control the regioselectivity of the reaction, favoring the introduction of the aldehyde group at the para-position relative to the hydroxyl group.

Proposed Synthetic Pathway: Ortho-lithiation followed by Formylation

A common and effective method for the regioselective formylation of phenols is through ortho-lithiation. However, in the case of 2-fluorophenol, the fluorine and hydroxyl groups will direct the metallation to specific positions. A more direct approach for para-formylation is often desired.

A logical synthetic approach would be the Reimer-Tiemann reaction or a similar formylation reaction on 2-fluorophenol, although this may lead to a mixture of isomers. A more controlled synthesis might involve a multi-step sequence starting from a different precursor, such as 4-fluoro-3-methoxybenzaldehyde, followed by demethylation.

Conceptual Experimental Protocol:

Step 1: Formylation of 2-Fluorophenol (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place a solution of dimethylformamide (DMF) in an inert solvent like dichloromethane.

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C.

-

Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Slowly add a solution of 2-fluorophenol in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a beaker of crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate this compound.

Caption: Proposed Vilsmeier-Haack formylation of 2-fluorophenol.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected spectral data based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment of the aromatic and aldehydic protons. The fluorine atom will cause splitting of the adjacent proton signals.

-

Aldehydic Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The proton ortho to the aldehyde group is expected to be the most downfield, followed by the proton ortho to the hydroxyl group, and finally the proton meta to both.

-

Hydroxyl Proton (OH): A broad singlet is expected, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aldehydic Carbon (C=O): Expected to appear in the range of δ 190-195 ppm.

-

Aromatic Carbons: The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings. The chemical shifts will be influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aldehydic): A sharp, medium intensity band around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C=O Stretch (Aldehydic): A strong, sharp band in the region of 1680-1700 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): Expected at m/z = 140.

-

Major Fragments: Loss of a hydrogen atom ([M-H]⁺) at m/z = 139, and loss of the formyl group ([M-CHO]⁺) at m/z = 111 are expected to be prominent fragments.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring. This trifunctional nature makes it a versatile building block in organic synthesis.

-

Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition and condensation reactions to form imines, oximes, and hydrazones, and to participate in carbon-carbon bond-forming reactions like the Wittig and aldol reactions.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used in ether synthesis, such as the Williamson ether synthesis.

-

Aromatic Ring: The fluorinated aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will influence the regioselectivity of these transformations.

The strategic placement of the fluoro and hydroxyl groups makes this compound a valuable precursor for the synthesis of complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the hydroxyl group provides a site for further functionalization or can act as a key hydrogen bond donor in interactions with biological targets.

Role as a Key Pharmaceutical Intermediate

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals.

-

Selective Serotonin Reuptake Inhibitors (SSRIs): This class of compounds is widely used for the treatment of depression and anxiety disorders. The structural motif of this compound can be found in the precursors to some SSRIs, where the fluorinated phenyl ring is a key pharmacophoric element.

-

Acoramidis (AG10): 4-Fluoro-3-hydroxybenzoic acid, the oxidized form of this compound, is a key intermediate in the synthesis of Acoramidis.[3] Acoramidis is a transthyretin (TTR) stabilizer being investigated for the treatment of transthyretin amyloidosis, a rare and serious disease.[3]

Caption: Synthesis of Acoramidis intermediate from this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups provides a platform for the creation of complex and biologically active molecules. As research into new therapeutic agents continues, the demand for such specialized intermediates is likely to grow, further solidifying the importance of this compound in modern medicinal chemistry.

References

- Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. (n.d.). Elsevier.

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (2025). Quick Company.

- A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. (n.d.). UNED.

- 4 - Supporting Information. (n.d.). Royal Society of Chemistry.

- 3-Fluoro-4-hydroxybenzaldehyde synthesis. (n.d.). ChemicalBook.

-

This compound. PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2023).

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718). (n.d.).

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). (n.d.).

- Benzaldehyde, 4-hydroxy- - Infrared Spectrum. (n.d.). NIST WebBook.

- Mass spectrometry fragmentation pattern of 4-Fluorobenzaldehyde. (n.d.). Benchchem.

- US Patent 4,626,601 A, Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. (1986).

- IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). (n.d.).

- 3-Fluoro-2-hydroxybenzaldehyde(394-50-3) IR Spectrum. (n.d.). ChemicalBook.

- 4-Fluoro-3-phenoxybenzaldehyde - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Mass Spectrometry - Fragmentation P

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- Exploring 4-Difluoromethoxy-3-Hydroxybenzaldehyde: A Key Roflumilast Intermedi

- Synthesis of 3-fluoro-4-hydroxybenzaldehyde. (n.d.). PrepChem.com.

- Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. (n.d.). Benchchem.

- WO 99/38833 - Process for the halogenation of aldehydes and ketones. (1999). Googleapis.com.

- 4-(3-Fluorobenzyloxy)

Sources

A Researcher's Comprehensive Safety & Handling Guide for 4-Fluoro-3-hydroxybenzaldehyde

Authored for Drug Development Professionals and Synthetic Chemists

As a key building block in medicinal chemistry and materials science, 4-Fluoro-3-hydroxybenzaldehyde (CAS No. 103438-85-3) is a frequently handled reagent. Its utility, however, is paired with a distinct hazard profile that necessitates a thorough understanding beyond a cursory glance at a Safety Data Sheet (SDS). This guide synthesizes critical safety information, providing field-proven insights and actionable protocols to ensure its safe handling, storage, and use in a research and development setting.

Part 1: Core Hazard Analysis and GHS Profile

Understanding the specific risks is the foundation of safe laboratory practice. This compound is a multi-hazard substance. Its primary risks are not acute flammability but rather its effects on human health upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.

The compound's hazard profile is summarized below. It is classified as an irritant and can be harmful through multiple exposure routes.[1] The signal word associated with this chemical is "Danger," indicating a higher level of hazard.[1]

| Hazard Class | Category | GHS Hazard Statement | Practical Implication for Researchers |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] | Accidental ingestion of even small amounts can cause illness. This underscores the criticality of strict "no eating or drinking" policies in the lab and thorough handwashing after handling.[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] | The compound can be absorbed through the skin, causing systemic effects. Proper glove selection and immediate removal of contaminated clothing are essential. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] | Direct contact can lead to redness, inflammation, or dermatitis. This necessitates consistent use of chemical-resistant gloves. |

| Serious Eye Damage/Eye Irritation | 1 / 2 | H318/H319: Causes serious eye damage/irritation[1][2] | As a fine powder, the risk of eye exposure is significant. This hazard demands the use of chemical goggles or safety glasses with side shields as a minimum requirement. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] | Inhaling the dust can be harmful. All manipulations of the solid compound must be performed within a certified chemical fume hood to prevent respiratory exposure.[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] | Inhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath. This further reinforces the mandatory use of engineering controls like fume hoods. |

Part 2: Exposure Control & Personal Protective Equipment (PPE) Protocols

The hierarchy of controls is a fundamental principle of laboratory safety. Before relying on PPE, we must implement engineering and administrative controls.

1. Primary Engineering Control: The Chemical Fume Hood Due to the inhalation hazard associated with this compound powder, all handling of the solid must occur within a properly functioning chemical fume hood.[3] This is non-negotiable. The fume hood's constant airflow contains the powder, preventing it from entering the researcher's breathing zone and the general laboratory environment.

2. Personal Protective Equipment (PPE) Selection PPE is the final barrier between the researcher and the chemical. The appropriate level of PPE depends on the specific task being performed.

| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing Solid / Preparing Stock Solution | Chemical safety goggles | Chemical-resistant gloves | Standard laboratory coat | Not required if performed within a certified chemical fume hood. |

| Transferring Solutions | Chemical safety goggles or safety glasses with side shields | Chemical-resistant gloves | Standard laboratory coat | Not required if performed within a certified chemical fume hood or on the bench with no risk of aerosolization. |

| Cleaning Glassware | Safety glasses with side shields | Chemical-resistant gloves | Standard laboratory coat | Not required. |

| Responding to a Spill | Chemical safety goggles | Chemical-resistant gloves | Standard laboratory coat; consider a disposable apron | An approved dust respirator/mask should be worn when cleaning up the solid powder.[2] |

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

Caption: PPE selection workflow for this compound.

Part 3: Protocols for Safe Handling, Storage, and Spill Response

Standard Operating Procedure (SOP) for Handling

-

Preparation : Before handling, ensure the chemical fume hood is operational. Put on all required PPE as determined above.

-

Weighing : When weighing the solid, use a disposable weigh boat. Perform slow, deliberate movements to avoid creating dust clouds.

-

Transfers : If transferring the solid, use a spatula. If transferring a solution, use a pipette or syringe.

-

Housekeeping : Keep the container tightly sealed when not in use.[2]

-

Post-Handling : Decontaminate the work area in the fume hood. Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

-

Hygiene : Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[2][3]

Storage & Stability

-

Conditions : Store in a cool, dry, well-ventilated area in a tightly closed container.[2][3] Several suppliers recommend refrigerated storage to ensure long-term stability.[3]

-

Incompatibilities : Avoid storing near strong oxidizing agents.[3]

-

Degradation Products : Upon combustion, the material may produce hazardous fumes, including carbon monoxide and highly corrosive hydrogen fluoride.[3]

Accidental Release Measures

A small spill of solid this compound should be managed promptly and safely. Do not use water on the dry powder spill as this can create a slurry that is more difficult to manage.

Workflow for Small Spill Response (Solid)

Caption: Workflow for responding to a small solid spill.

Part 4: Emergency Procedures

In the event of an exposure or fire, immediate and correct action is critical.

First-Aid Measures

| Exposure Route | Immediate First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids to rinse thoroughly.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[3] If skin irritation occurs or persists, seek medical attention.[2] |

| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult or symptoms like respiratory irritation persist, seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with large amounts of water.[3] Seek immediate medical attention.[3] |

Fire-Fighting Measures

-

Combustibility : The material itself is not considered combustible, but its container may burn in a fire.[2]

-

Suitable Extinguishers : Use extinguishing media appropriate for the surrounding fire. Dry chemical powder or carbon dioxide (CO2) extinguishers are recommended for fires involving this material.[2][3]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion fumes like hydrogen fluoride.[2][3]

By integrating these detailed safety protocols and maintaining a vigilant and informed approach, researchers can confidently and safely utilize this compound in their critical work.

References

- This compound Safety Data Sheet, Chemsrc. [URL: https://www.chemsrc.com/en/cas/103438-85-3_1189955.html]

- PubChem Compound Summary for CID 587792, this compound, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-hydroxybenzaldehyde]

- This compound Safety Data Sheet, Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC53163_msds.pdf]

Sources

solubility of 4-Fluoro-3-hydroxybenzaldehyde in common lab solvents

An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-hydroxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 103438-85-3), a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in common laboratory solvents.

The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical and chemical sciences. For drug development, a compound's solubility profile is a critical determinant of its bioavailability, directly influencing the proportion of the drug that enters systemic circulation to exert its therapeutic effect.[1][2] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are poorly soluble in water, presenting a major challenge for formulation scientists.[3][4] Insufficient solubility can compromise property assays, mask undesirable compound characteristics, and negatively affect both pharmacokinetic and pharmacodynamic properties, ultimately hindering a compound's path to clinical application.[3] Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable for successful research and development.[5]

Physicochemical Profile of this compound

To predict and understand the solubility of this compound, one must first analyze its molecular structure and resulting physicochemical properties. The molecule contains a polar hydroxyl (-OH) group, a polar aldehyde (-CHO) group, and a carbon-fluorine bond on an aromatic ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aldehyde's oxygen is a hydrogen bond acceptor. These features are pivotal to its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 103438-85-3 | [6][7] |

| Molecular Formula | C₇H₅FO₂ | [6][7] |

| Molecular Weight | 140.11 g/mol | [6][7] |

| Melting Point | 109-110 °C | [6][8] |

| Boiling Point | 229.6 ± 20.0 °C | [6] |

| LogP (o/w) | 1.30 | [6] |

| Appearance | Solid / Powder |[8] |

The LogP value of 1.30 suggests a relatively balanced hydrophilic-lipophilic character, indicating that while it has some affinity for nonpolar environments, its polarity is significant. This profile suggests that the compound will exhibit favorable solubility in polar solvents.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a reliable qualitative assessment can be made based on the fundamental chemical principle of "like dissolves like".[9][10] This principle states that substances with similar polarities are more likely to be soluble in one another.

Caption: Logical approach to predicting solubility based on analyte structure.

Table 2: Predicted Solubility of this compound in Common Lab Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and aldehyde groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions are possible. Solvents like DMSO are excellent hydrogen bond acceptors. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Sparingly Soluble | The aromatic ring provides some nonpolar character, which may allow for limited solubility, but the polar functional groups will dominate, limiting miscibility. |

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[11] It is a robust procedure that, when executed correctly, provides highly accurate and reproducible data.

Rationale for the Shake-Flask Method

This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution. By adding an excess of the compound, the system is allowed to reach its maximum saturation point under controlled conditions. This contrasts with kinetic solubility methods, which can overestimate solubility due to the formation of supersaturated solutions.[11]

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., PBS buffer, ethanol, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert and low-binding)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, LC-MS/MS)

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Procedure

-

Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial containing a precise volume of the chosen solvent.[12] The presence of excess solid throughout the experiment is mandatory to ensure saturation is achieved.[13]

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[13] The exact time can be determined by taking measurements at various time points until the concentration in solution reaches a stable plateau.[12][13]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.[13]

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE). Pre-rinsing the filter with a small amount of the saturated solution can help minimize solute adsorption to the filter material.[12]

-

-

Quantification: Prepare a dilution of the clear filtrate in a suitable solvent. Analyze the concentration of this compound using a validated analytical method like HPLC-UV.[9] The concentration is determined by comparing the sample's response to a standard calibration curve prepared with known concentrations of the compound.

-

Quality Control and Data Analysis:

-

Perform all experiments in at least triplicate to ensure reproducibility and accuracy.

-

For ionizable compounds, the pH of the final solution should be measured and reported, as it can significantly affect solubility.[11][13]

-

The final solubility is calculated from the measured concentration, accounting for any dilutions, and is typically reported in units such as mg/mL or µg/mL.

-

Conclusion

This compound is a polar molecule with hydrogen bonding capabilities, leading to a prediction of high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. For researchers requiring precise quantitative data for applications such as formulation development or pharmacological studies, the shake-flask equilibrium solubility method is the recommended gold standard. Adherence to a rigorous, well-controlled protocol is essential for generating reliable and accurate data that can confidently guide further research and development efforts.

References

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Grecu, G. V., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from a specialized medical publisher's website.

- ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Slideshare. (n.d.). Solubility and its Importance.pptx.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012.

- Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- Chemsrc. (2025, August 26). This compound | CAS#:103438-85-3.

- PubChem. (n.d.). This compound | C7H5FO2 | CID 587792.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Unknown. (n.d.).

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds | PDF.

- Bio-protocol. (n.d.). 2.2.2. Equilibrium solubility measurement.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Apollo Scientific. (2023, July 18). This compound Safety Data Sheet.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. ucd.ie [ucd.ie]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility and its Importance.pptx [slideshare.net]

- 6. This compound | CAS#:103438-85-3 | Chemsrc [chemsrc.com]

- 7. This compound | C7H5FO2 | CID 587792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

A Comprehensive Spectroscopic Guide to 4-Fluoro-3-hydroxybenzaldehyde for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group on the benzene ring, make it a versatile building block for the synthesis of a wide range of bioactive molecules and functional materials. Accurate and unambiguous structural elucidation is paramount for its application in these fields. This guide provides a detailed exploration of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the interpretation of its spectral features.

The strategic placement of the fluoro and hydroxyl groups influences the chemical environment of the entire molecule, leading to characteristic spectroscopic signatures. Understanding these is crucial for confirming the identity and purity of the compound in research and development settings.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of the atoms.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[1]

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[2]

-

Analyze the splitting patterns (multiplicities) and measure coupling constants (J) in Hertz (Hz).[1]

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.[1]

-

Aldehydic Proton (-CHO): This proton typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. Aromatic protons typically resonate in the region of δ 6.5-8.0 ppm.[3] The specific chemical shifts and multiplicities will depend on their position relative to the fluoro and hydroxyl groups.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm.[3]

-

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is highly deshielded and will appear significantly downfield, typically above 190 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The carbons directly attached to the electronegative fluorine and oxygen atoms will be shifted to different extents. Due to proton decoupling, the number of signals can help determine the symmetry of the molecule.[3]

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like this compound is using the KBr pellet technique or Attenuated Total Reflectance (ATR).

-

KBr Pellet Method:

-

Thoroughly grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer.

-

-

ATR Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Record the spectrum over the typical mid-IR range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

IR Spectral Analysis

The key vibrational frequencies in the IR spectrum of this compound are:

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

-

C-H (Aromatic) Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.[4]

-

C=O (Aldehyde) Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the aldehyde is expected around 1670-1700 cm⁻¹. Conjugation with the aromatic ring can lower this frequency.

-

C=C (Aromatic) Stretch: The in-ring carbon-carbon stretching vibrations of the aromatic ring typically give rise to several bands in the 1400-1600 cm⁻¹ region.[4]

-

C-F Stretch: A strong absorption band due to the C-F stretching vibration is expected in the range of 1000-1300 cm⁻¹.

-

C-H (Aromatic) Bending: Out-of-plane ("oop") C-H bending vibrations appear in the 675-900 cm⁻¹ region and can provide information about the substitution pattern of the aromatic ring.[4]

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides information about the fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry

A common mass spectrometry technique for analyzing a small organic molecule like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

-

Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.

-

Ionization: The separated analyte molecules enter the mass spectrometer's ion source, where they are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, results in the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectral Analysis

The mass spectrum of this compound will provide key information:

-

Molecular Ion Peak (M⁺˙): The peak with the highest m/z value in the EI mass spectrum usually corresponds to the molecular ion. For this compound (C₇H₅FO₂), the expected molecular weight is approximately 140.11 g/mol .[5] The mass spectrum should show a peak at m/z 140.[5]

-

Fragment Ions: The molecular ion can undergo fragmentation, leading to the formation of smaller, characteristic ions. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) or the loss of the formyl group ([M-CHO]⁺). The presence of the fluorine and hydroxyl groups will also influence the fragmentation pattern. For instance, a prominent peak at m/z 139 is often observed, corresponding to the loss of a hydrogen atom.[5] Another significant fragment could be observed at m/z 111.[5]

Summary of Spectroscopic Data

| Technique | Feature | Expected Value/Region |

| ¹H NMR | Aldehydic Proton (δ) | 9.5 - 10.5 ppm (singlet) |

| Aromatic Protons (δ) | 6.5 - 8.0 ppm (complex multiplets) | |

| Hydroxyl Proton (δ) | Variable (broad singlet) | |

| ¹³C NMR | Carbonyl Carbon (δ) | > 190 ppm |

| Aromatic Carbons (δ) | 120 - 150 ppm | |

| IR | O-H Stretch (cm⁻¹) | 3200 - 3600 (broad, strong) |

| C-H Aromatic Stretch (cm⁻¹) | 3000 - 3100 | |

| C=O Aldehyde Stretch (cm⁻¹) | 1670 - 1700 (strong, sharp) | |

| C=C Aromatic Stretch (cm⁻¹) | 1400 - 1600 | |

| C-F Stretch (cm⁻¹) | 1000 - 1300 (strong) | |

| MS (EI) | Molecular Ion (m/z) | ~140 |

| Key Fragments (m/z) | ~139, ~111 |

Logical Workflow for Spectroscopic Analysis

To ensure the identity and purity of this compound, a systematic approach to spectroscopic analysis is recommended.

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

This workflow emphasizes a multi-technique approach, where the data from each spectroscopic method corroborates the others, leading to a high degree of confidence in the structural assignment.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The interplay of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group results in a unique set of spectral data that is invaluable for researchers in various scientific disciplines. By following the outlined experimental protocols and understanding the principles of spectral interpretation, scientists can confidently verify the identity and purity of this important chemical compound, ensuring the integrity of their research and development endeavors.

References

-

TheElkchemist. Interpreting H-NMR Spectra Aromatic Molecule. YouTube; 2024. Available from: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. 2024. Available from: [Link]

-

Organic Chemistry at CU Boulder. Aromatics. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

Sources

The Aldehyde Group in 4-Fluoro-3-hydroxybenzaldehyde: A Technical Guide to Reactivity and Synthetic Utility

Introduction

4-Fluoro-3-hydroxybenzaldehyde is a key aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its utility stems from the nuanced reactivity of the aldehyde functional group, which is electronically modulated by the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This guide provides an in-depth exploration of the chemical behavior of the aldehyde moiety in this compound, offering insights into its synthetic transformations and the underlying electronic principles that govern its reactivity. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile molecule. A notable application of this scaffold is in the synthesis of Acoramidis, a transthyretin stabilizer for treating amyloidosis, highlighting the industrial relevance of understanding its chemical transformations.[1][2]

Electronic Landscape of this compound

The reactivity of the aldehyde group in this compound is a direct consequence of the electronic interplay between the fluoro and hydroxyl substituents. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which increases the electrophilicity of the carbonyl carbon. Conversely, it also exhibits a pi-donating resonance effect (+R). The hydroxyl group at the meta-position is primarily an electron-donating group through resonance (+R) and a weakly electron-withdrawing group through induction (-I).

The combined effect of these substituents makes the aldehyde group in this compound sufficiently electrophilic to undergo a variety of nucleophilic addition reactions, while also influencing the reactivity of the aromatic ring.

Caption: Electronic influence of substituents in this compound.

Key Synthetic Transformations of the Aldehyde Group

The aldehyde functionality of this compound is a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures. This section details the protocols and mechanistic considerations for several pivotal reactions.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, and this compound is a competent substrate for this transformation. The electron-withdrawing nature of the fluorine substituent can enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon.

Experimental Protocol: Synthesis of 4-Fluoro-3-hydroxy-stilbene Derivatives

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise. A distinct color change to deep red or orange signifies the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired stilbene derivative.[3][4]

Caption: Workflow for the Wittig reaction of this compound.

Grignard Reaction

The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds, allowing for the synthesis of secondary alcohols from this compound. It is crucial to protect the acidic phenolic hydroxyl group prior to the Grignard reaction to prevent it from quenching the Grignard reagent.

Experimental Protocol: Synthesis of Substituted (4-Fluoro-3-hydroxyphenyl)methanols

-

Protection of the Hydroxyl Group: React this compound with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) or methoxymethyl chloride (MOMCl), in the presence of a base like imidazole or diisopropylethylamine in an appropriate solvent (e.g., dichloromethane or THF).

-

Grignard Reaction: In a flame-dried flask under an inert atmosphere, add the protected this compound to a solution of the desired Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Deprotection: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent. The organic layers are combined, dried, and concentrated. The protecting group is then removed under appropriate conditions (e.g., tetrabutylammonium fluoride for TBDMS or acidic conditions for MOM) to yield the final secondary alcohol.

-

Purification: The crude product is purified by column chromatography.[5][6]

Caption: Workflow for the Grignard reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. The enhanced electrophilicity of the aldehyde in this compound facilitates this reaction.

Experimental Protocol: Synthesis of Benzylidene Malononitrile Derivatives

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.05 equivalents) in a suitable solvent such as ethanol or water.

-

Catalysis: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. The product often precipitates out of the reaction mixture upon formation.

-

Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried. If necessary, the product can be further purified by recrystallization.[7][8][9][10]

Caption: Workflow for the Knoevenagel condensation.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the formation of an imine intermediate, followed by its reduction to the corresponding amine.

Experimental Protocol: Synthesis of N-Substituted (4-Fluoro-3-hydroxyphenyl)methanamines

-

Imine Formation: In a suitable solvent such as methanol or dichloroethane, combine this compound (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents). A catalytic amount of acetic acid is often added to facilitate imine formation.

-

Reduction: To the solution containing the in situ-formed imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents selectively reduce the iminium ion in the presence of the aldehyde.[11][12][13]

-

Work-up and Purification: Once the reaction is complete (monitored by TLC), it is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude amine is then purified by column chromatography.

Caption: Workflow for reductive amination.

Quantitative Data Summary

The following table summarizes representative yields for reactions involving fluorinated benzaldehydes, providing a baseline for expected outcomes with this compound. Note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.

| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |

| Wittig Reaction | 4-Fluorobenzaldehyde | Benzyltriphenylphosphonium chloride, n-BuLi | 4-Fluorostilbene | High | [3] |

| Grignard Reaction | 4-Fluorobenzaldehyde | Methylmagnesium bromide | 1-(4-Fluorophenyl)ethanol | ~85-95 | [5] |

| Knoevenagel Condensation | 4-Fluorobenzaldehyde | Malononitrile, Piperidine | 2-(4-Fluorobenzylidene)malononitrile | 88 | [8] |

| Reductive Amination | General Aldehydes | Various amines, NaBH(OAc)₃ | N-Substituted Amines | High | [11] |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The aldehyde group, activated by the electronic effects of the fluoro and hydroxyl substituents, readily participates in a wide range of chemical transformations. A thorough understanding of its reactivity, as outlined in this guide, is essential for its effective utilization in the design and synthesis of complex molecules with potential applications in pharmaceuticals and materials science. The successful application of this compound in the synthesis of important drugs like Acoramidis underscores the importance of continued investigation into its chemical properties and synthetic potential.

References

- Supporting Information for a scientific article. (2014).

- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. BenchChem.

- BenchChem. (2025). Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde. BenchChem.

- Kolagkis, P. X., et al. (n.d.).

- New Drug Approvals. (2025). Acoramidis. New Drug Approvals.

- MedKoo Biosciences. (n.d.). Acoramidis Synthetic Routes. MedKoo Biosciences.

- Myers, A. G. (n.d.). Myers Chem 115.

- ResearchGate. (n.d.). The structure (A) and synthesis (B) of acoramidis.

- Banaras Hindu University. (n.d.).

- Girase, P. S., et al. (n.d.). Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Oriental Journal of Chemistry, 38(3).

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- ResearchGate. (2025).

-

Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][14]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569.

- World Journal of Chemical Education. (n.d.).

- Journal of Chemical Education. (2018).

- ResearchGate. (2018).

- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde. BenchChem.

- ResearchGate. (n.d.). Scheme S1. Synthesis of AG10.

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (2017).

- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718).

- Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.

- Biosynth. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | FF64020.

- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

- PubChem. (n.d.). Acoramidis.

- BenchChem. (2025).

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. medkoo.com [medkoo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. rsc.org [rsc.org]

Whitepaper: A Mechanistic Exploration of Fluorine's Electronic Influence in 4-Fluoro-3-hydroxybenzaldehyde

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly altering a compound's physicochemical and pharmacological profile. This guide provides an in-depth analysis of the nuanced electronic effects of a fluorine substituent as exemplified by 4-Fluoro-3-hydroxybenzaldehyde. We dissect the interplay between fluorine's powerful inductive electron withdrawal and its countervailing resonance electron donation. This document explores how these competing forces modulate the acidity of the hydroxyl group, the reactivity of the aldehyde, and the overall electron density of the aromatic ring. Through a combination of theoretical principles, spectroscopic interpretation, and computational analysis, we offer a detailed framework for understanding and predicting the impact of aromatic fluorination.

Introduction: The Dichotomy of Fluorine's Electronic Character

Fluorine is the most electronegative element, a property that dictates its powerful inductive effect (-I).[1][2] When attached to an aromatic ring, it strongly withdraws electron density through the sigma (σ) bond framework, decreasing the electron density on the carbon to which it is attached and, to a lesser extent, on adjacent atoms.[3][4] This potent -I effect generally deactivates the aromatic ring toward electrophilic attack.